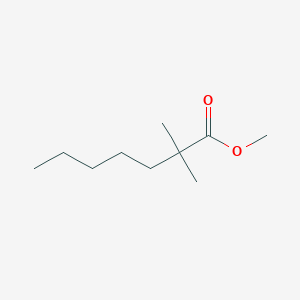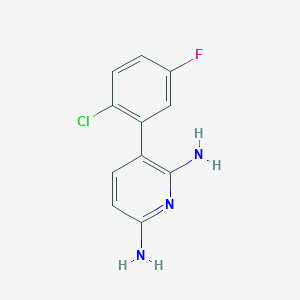
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a piperazine moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and a valuable compound in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses halopyridines as starting materials, which undergo halogen-metal exchange with organolithium or organomagnesium reagents, followed by reaction with boronic acid derivatives .
Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. This approach is advantageous due to its high selectivity and efficiency .
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions due to their scalability and cost-effectiveness. The use of continuous flow reactors and automated systems further enhances the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes and receptors. The piperazine moiety can interact with various biological targets, enhancing the compound’s overall activity and specificity.
相似化合物的比较
Similar Compounds
(2-(4-Methylpiperazin-1-yl)pyridin-4-yl)boronic acid: Similar structure but lacks the oxo group on the piperazine ring.
(2-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine moiety but differs in the overall structure and functional groups.
Uniqueness
(2-(4-Methyl-3-oxopiperazin-1-yl)pyridin-4-yl)boronic acid is unique due to the presence of both the boronic acid and oxopiperazine groups, which confer distinct reactivity and biological activity
属性
分子式 |
C10H14BN3O3 |
|---|---|
分子量 |
235.05 g/mol |
IUPAC 名称 |
[2-(4-methyl-3-oxopiperazin-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C10H14BN3O3/c1-13-4-5-14(7-10(13)15)9-6-8(11(16)17)2-3-12-9/h2-3,6,16-17H,4-5,7H2,1H3 |
InChI 键 |
XEQDDTRHXSXALA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)N2CCN(C(=O)C2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


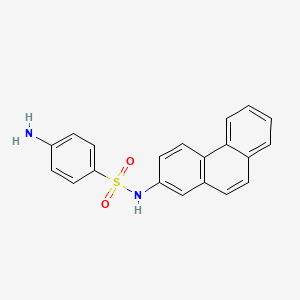
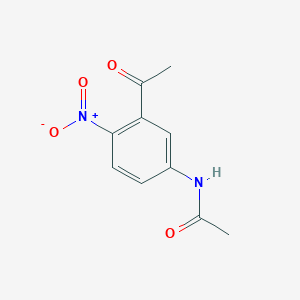

![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)
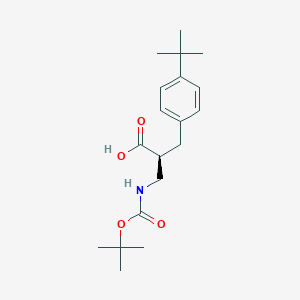
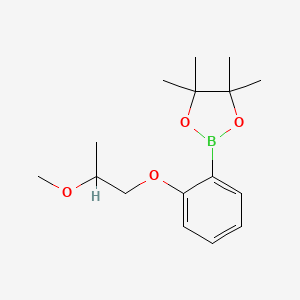
![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)
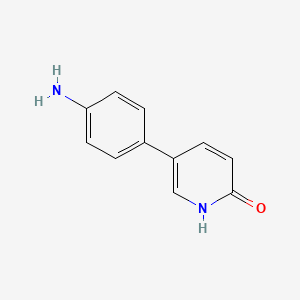
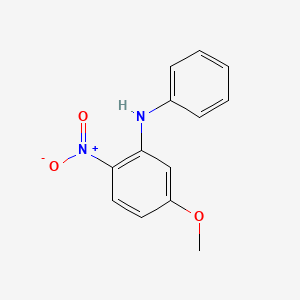
![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)
